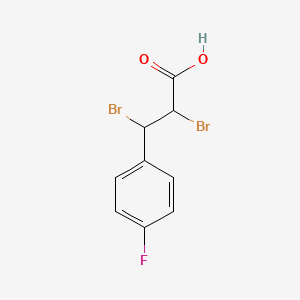

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7Br2FO2 . It is also known as "Benzenepropanoic acid, α,β-dibromo-4-fluoro-" . The compound has a molecular weight of 325.96 .

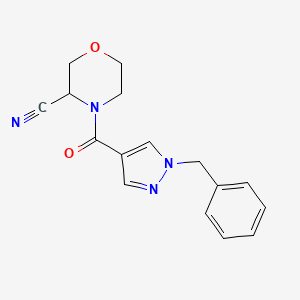

Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” consists of a propanoic acid backbone with two bromine atoms attached at the 2nd and 3rd carbon atoms, and a 4-fluorophenyl group attached at the 3rd carbon atom .Scientific Research Applications

Preparation of Other Compounds

“2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” can be used as a starting material in the synthesis of other complex organic compounds . For example, it can be used in the preparation of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Bromination of Cinnamic Acid

This compound can be prepared from cinnamic acid by bromine addition . The cinnamic acid is soluble in dichloromethane at room temperature, and the bromine addition reaction is relatively fast at this temperature .

Cell Membrane Alteration

In the field of marine drugs, “2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” has been observed to cause remarkable alterations in the cell membrane of BEL-7402 cells . This suggests potential applications in biomedical research and drug development .

Organic Chemistry Experiments

This compound is often used in organic chemistry experiments, particularly in undergraduate laboratories . The bromination of cinnamic acid to produce “2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” is a common experiment that demonstrates the principles of bromine addition .

Study of Reaction Mechanisms

The bromination reaction used to produce “2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” from cinnamic acid is a useful model for studying reaction mechanisms . The reaction proceeds via an anti addition, resulting in the erythro configuration of the product .

Material Science

In material science, “2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” can be used in the synthesis of materials with unique properties . For instance, it can be used in the synthesis of phthalocyanine-fullerene dyads, which have potential applications in organic electronics .

Mechanism of Action

Mode of Action

The presence of the fluorophenyl group could potentially influence the compound’s interactions with its targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

properties

IUPAC Name |

2,3-dibromo-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVPLFMUTUDGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2476728.png)

![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)

![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)